![molecular formula C19H21NO5S B2369272 methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327181-06-5](/img/structure/B2369272.png)
methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate, also known as MEESA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEESA belongs to the class of acrylates, which are widely used in the synthesis of polymers, coatings, and adhesives.
Scientific Research Applications
Cyclization Reactions : A study by (Ukrainets et al., 2014) discusses the cyclization of similar compounds in the presence of bases, resulting in anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid.
Photochromic Properties : Ortyl et al. (2002) synthesized methylacrylate monomers containing azobenzene groups, demonstrating photochromic properties due to trans-cis isomerization of side-chain azobenzene fragments under illumination (Ortyl et al., 2002).
Coordination and Electrochemical Interaction : Bermejo et al. (2000) synthesized compounds involving similar chemical structures and investigated their interaction with nickel centers and subsequent electrochemical behavior (Bermejo et al., 2000).
Polymer Modification : Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including compounds similar to the one . These modifications enhanced the thermal stability and biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Synthesis in Polymer Science : Yin et al. (2017) worked on synthesizing fluorinated acrylate emulsions using sulfonyl macro emulsifiers for hydrophobic surface coatings. The synthesized emulsions exhibited low surface energy and outstanding hydrophobicity, indicating applications in water repellent modifications (Yin et al., 2017).
Nucleophilic Reactions : A study by Yoshimoto et al. (1972) on the nucleophilic reaction of acetylenic sulfonyl carbanion with methyl acrylate, displaying different reaction characteristics based on the nature of electrophiles, adds another dimension to the understanding of such chemical interactions (Yoshimoto et al., 1972).
properties
IUPAC Name |
methyl (E)-3-(4-ethoxyanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-25-16-9-7-15(8-10-16)20-13-18(19(21)24-3)26(22,23)17-11-5-14(2)6-12-17/h5-13,20H,4H2,1-3H3/b18-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJGSDQBUIVXHR-QGOAFFKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.